5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H11F2N3/c1-7-4-2-3-5-9(7)16-10(11(12)13)8(14)6-15-16/h2-6,11H,14H2,1H3 |
InChI Key |
YYZZSLRFUVIKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
This method is the most versatile and widely used for synthesizing 5-aminopyrazoles, including derivatives such as the compound . The process involves the nucleophilic attack of hydrazines on β-ketonitriles, leading to cyclization and formation of the pyrazole ring.
β-Ketonitrile + Hydrazine → 5-Aminopyrazole Derivative
- The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- Intramolecular cyclization occurs via nucleophilic attack of the second nitrogen on the nitrile carbon.
- Subsequent tautomerization and proton transfers lead to the formation of the pyrazole ring with amino substitution at the 5-position.
Application to Difluoromethyl Substitution:
- To incorporate the difluoromethyl group at the 5-position, the precursor β-ketonitrile is typically synthesized to contain the difluoromethyl moiety, often via halogenation or fluorination of suitable intermediates.
- For example, trifluoroacetylbenzyl cyanide derivatives can be reacted with hydrazines to form the desired difluoromethyl-substituted pyrazole.
- Synthesis of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine can be achieved by reacting a suitably substituted α-cyanoacetophenone bearing the difluoromethyl group with hydrazines under reflux conditions in ethanol, facilitating cyclization and formation of the target compound.
- The reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines has been shown to produce 5-aminopyrazoles with trifluoromethyl groups, which can be adapted for the difluoromethyl group by selecting appropriate fluorinated precursors (Source).
Reaction of Malononitrile and Derivatives with Hydrazines
Malononitrile and its derivatives are also employed as starting materials for pyrazole synthesis. Their reaction with hydrazines yields 3,5-diaminopyrazoles, which can be further functionalized to obtain the target compound.
- Malononitrile reacts with hydrazines to produce intermediates such as 5-amino-4-cyanopyrazole or 5-amino-3-hydrazinopyrazole.
- These intermediates can be selectively modified at the 4-position or 3-position to introduce the difluoromethyl group via subsequent substitution reactions or via fluorinated building blocks.
Application for Difluoromethyl Substitution:
- Incorporation of the difluoromethyl group at the 4-position can be achieved by nucleophilic substitution or via the use of fluorinated reagents during the cyclization step, although this approach is less direct and often requires additional steps.
Solid-Phase and Multicomponent Synthesis Approaches
Recent advances have introduced solid-phase synthesis techniques that allow for combinatorial generation of pyrazole derivatives, including the target compound.
- Use of resin-supported β-ketonitriles or enamine nitriles as starting materials.
- Sequential reactions with hydrazines and other reagents to build the pyrazole core with desired substitutions.
- These methods facilitate high-throughput synthesis and diversification of substituents, including difluoromethyl groups.
- Resin-supported synthesis involving immobilized β-ketonitriles reacting with hydrazines, followed by cleavage to yield the target pyrazole derivative with specific functionalizations.
Other Approaches
- Three-Component Reactions: Combining difluoromethyl-containing aldehydes or ketones with hydrazines and other reagents in one-pot reactions.
- Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls: For constructing the pyrazole ring with specific substitutions.
Summary Data Table:
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| β-Ketonitrile + Hydrazine | α-Cyanoacetophenone derivatives | Hydrazines, ethanol | Reflux, room temp | Versatile, high yields | Requires precursor synthesis |
| Malononitrile + Hydrazine | Malononitrile derivatives | Hydrazines, base | Reflux | Simple, scalable | Less control over substitution pattern |
| Solid-phase synthesis | Resin-supported β-ketonitriles | Hydrazines, cleavage reagents | Reflux, mild | High throughput, diversification | Requires specialized equipment |
| Multicomponent reactions | Difluoromethyl aldehydes/ketones + hydrazines | Catalysts, solvents | Room temp to reflux | Efficient, one-pot | Limited substrate scope |
Research Findings and Considerations
- The synthesis of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hinges on the availability of suitable fluorinated precursors, such as trifluoroacetylbenzyl cyanide derivatives, which can be tailored to introduce the difluoromethyl group effectively.
- The reaction conditions generally favor refluxing ethanol or similar polar solvents, with catalysts like triethylamine or basic conditions to facilitate cyclization.
- Recent developments in solid-phase synthesis provide promising avenues for rapid generation of analogs, aiding medicinal chemistry efforts.
- The choice of method depends on the desired scale, functional group compatibility, and available starting materials.
Chemical Reactions Analysis
5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoromethyl or 2-methylphenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazoles.
Scientific Research Applications
5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a difluoromethyl group at position 5 and a 2-methylphenyl group at position 1. It has gained interest in medicinal chemistry and organic synthesis. The difluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets.
Scientific Research Applications
5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine is a versatile compound with applications spanning chemistry, biology, medicine, and industry. It acts as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Chemistry
In chemistry, it is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions. It can undergo reactions such as oxidation, reduction, and substitution, yielding various products depending on the specific reagents and conditions.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Research indicates that it exhibits various biological activities. The difluoromethyl group is believed to enhance the compound's binding affinity, contributing to its biological efficacy.
Medicine
Ongoing research explores its potential as a pharmaceutical agent, particularly in developing new drugs targeting specific diseases. Studies on pyrazole derivatives, including this compound, have shown promising anticancer activity against various cancer cell lines, such as breast cancer (MCF7) and liver cancer (HepG2) cells. These compounds can induce cell cycle arrest and apoptosis in treated cells.
Industry
It is used in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and other industrial products.
Anticancer Properties
Research indicates that compounds within the pyrazole class, including 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine, exhibit anticancer activity. Derivatives with similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. The compound displays an IC50 value indicating effective cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells. The anticancer effects often involve inhibiting key signaling pathways associated with tumor growth, such as receptor tyrosine kinases (RTKs) like EGFR and BRAF(V600E). The ability to induce apoptosis in cancer cells is also attributed to the compound's interaction with cellular pathways that regulate cell survival.
Case Studies
- Breast Cancer Study : A derivative similar to 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 3.3 mM. This study emphasized the importance of structural modifications in enhancing anticancer properties.
- Combination Therapy : Another study explored the synergistic effects of pyrazole derivatives when combined with established chemotherapeutics like doxorubicin. This approach aimed to improve treatment outcomes in resistant cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes pyrazole-4-amine derivatives with variations in substituents, molecular weights, and biological relevance:
*Calculated based on analogous structures.
Key Observations:
- Fluorination Effects: Difluoromethyl groups improve metabolic stability over chlorinated or non-halogenated analogs, as seen in kinase inhibitors like LY2784544 (MW: 469.94; ).
Biological Activity
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will delve into its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H12F2N3
- Molecular Weight : 259.68 g/mol
- CAS Number : 1909320-27-9
This compound is characterized by the presence of difluoromethyl and methylphenyl groups, which are crucial for its biological activity.
Synthesis and Structural Modifications
The synthesis of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine involves various chemical reactions that can be optimized for yield and purity. Structural modifications at different positions on the pyrazole ring can significantly influence its biological properties. For instance, substituents at the 3 or 5 positions often enhance anticancer activity by altering interactions with biological targets.
Anticancer Properties
Research indicates that compounds within the pyrazole class, including 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine, exhibit significant anticancer activity. A study highlighted that derivatives with similar structures showed promising results against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. The compound displayed an IC50 value indicating effective cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells .
The mechanism through which these compounds exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth. For example, several studies have reported that pyrazole derivatives inhibit receptor tyrosine kinases (RTKs) such as EGFR and BRAF(V600E), which are critical in cancer proliferation . The ability to induce apoptosis in cancer cells is also attributed to the compound's interaction with cellular pathways that regulate cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine is essential for optimizing its efficacy. Research suggests:
- Substituents : The introduction of various alkyl and aryl groups at specific positions can enhance or diminish biological activity.
- Fluorine Atoms : The presence of fluorine atoms has been shown to increase lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:
- Breast Cancer Study : A derivative similar to 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 3.3 mM. This study emphasized the importance of structural modifications in enhancing anticancer properties .
- Combination Therapy : Another study explored the synergistic effects of pyrazole derivatives when combined with established chemotherapeutics like doxorubicin. This approach aimed to improve treatment outcomes in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine, and how do reaction conditions influence intermediate formation?
- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or ketones. For example, halogenated pyrazole precursors can be generated via cyclization, formylation, and acylation steps, as demonstrated in thiourea-based intermediates . Solvent-free condensation under microwave irradiation improves yields for pyrazolo-pyrimidine derivatives . Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid byproducts like regioisomers .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
- Methodology : X-ray crystallography is definitive for confirming regiochemistry and substituent orientation, as shown for halogenated pyrazole derivatives . Complementary techniques include / NMR for assessing electronic environments (e.g., difluoromethyl splitting patterns) and IR spectroscopy for detecting carbonyl or amine functionalities .
Q. What in vitro assays are commonly used to evaluate the biological activity of pyrazole-4-amine derivatives?
- Methodology : Antitubercular activity is assessed via microplate Alamar Blue assays (MIC values against Mycobacterium tuberculosis H37Rv) . Antibacterial screening uses agar diffusion against Gram-positive/negative strains . Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodology : Regioselective substitution at the 4-position is achieved using bulky directing groups (e.g., 2-methylphenyl) to sterically hinder competing sites. DFT calculations and crystallographic data guide rational design of precursors to favor desired regioisomers . Kinetic vs. thermodynamic control in cyclization steps can be modulated via solvent (e.g., DMF vs. ethanol) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups enhancing antitubercular activity but reducing solubility). Cross-study validation requires standardized protocols (e.g., fixed inoculum size in MIC assays) and meta-analysis of structure-activity relationships (SAR) . Molecular docking studies can reconcile divergent results by identifying binding mode variations in target enzymes (e.g., enoyl-ACP reductase) .
Q. How do fluorine substituents influence the compound’s pharmacokinetic properties and metabolic stability?
- Methodology : Difluoromethyl groups enhance metabolic stability by resisting oxidative degradation (C-F bond strength). In vitro microsomal assays (human liver microsomes) quantify half-life improvements. LogP measurements and HPLC retention times correlate fluorine-induced hydrophobicity with enhanced membrane permeability .
Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?
- Methodology : Density Functional Theory (DFT) optimizes transition states for key reactions (e.g., cyclization). Molecular dynamics simulations model ligand-protein interactions (e.g., with σ1 receptors or tubulin), validated by experimental IC values . QSAR models integrate electronic (Hammett constants) and steric (Taft parameters) descriptors to predict bioactivity .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of fluorine in modulating enzyme inhibition (e.g., carbonic anhydrase isoforms) via stopped-flow kinetics .
- Scale-Up Challenges : Address purification difficulties in halogenated derivatives using simulated moving bed (SMB) chromatography .
- In Vivo Validation : Prioritize compounds with low cytotoxicity (IC > 10 µM) for pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
